molecular formula C28H14N2O B5029277 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one

7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one

Cat. No. B5029277
M. Wt: 394.4 g/mol
InChI Key: BQDAWPHBGRLNJL-UHFFFAOYSA-N
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Description

7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one, also known as BFIM, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in drug development. This compound belongs to the class of polycyclic aromatic hydrocarbons and has a unique structure that makes it a promising candidate for various biomedical applications.

Mechanism of Action

7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one exerts its biological effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and protein kinase C.
Biochemical and Physiological Effects:
7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the regulation of cell signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one is its unique structure, which makes it a promising candidate for various biomedical applications. However, its synthesis can be challenging, and it may not be readily available for use in lab experiments. Additionally, more research is needed to fully understand its pharmacological properties and potential side effects.

Future Directions

For research may include investigating its effects on different types of cancer cells, exploring its potential as an anti-inflammatory agent, and further elucidating its mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration routes for 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one in various applications.

Synthesis Methods

The synthesis of 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one can be achieved through several methods, including the Pictet-Spengler reaction, Suzuki coupling, and Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde with a tryptamine derivative, followed by cyclization to form the desired product. The Suzuki coupling method involves the reaction of a boronic acid with an aryl halide, while the Friedlander synthesis involves the condensation of an aromatic amine with a carbonyl compound.

Scientific Research Applications

7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Studies have also shown that 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

3,15-diazaoctacyclo[16.10.1.15,9.02,16.03,14.019,24.025,29.013,30]triaconta-1(28),2(16),5,7,9(30),10,12,14,17,19,21,23,25(29),26-tetradecaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N2O/c31-28-21-13-4-7-15-6-3-12-20(24(15)21)27-29-23-14-22-17-9-2-1-8-16(17)18-10-5-11-19(25(18)22)26(23)30(27)28/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDAWPHBGRLNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=C(C4=CC=C3)N6C(=N5)C7=CC=CC8=C7C(=CC=C8)C6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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